3-Hydroxy desalkylgidazepam

TSPO Receptor Binding In Silico Docking

3-Hydroxy desalkylgidazepam is the critical active metabolite of gidazepam and desalkylgidazepam, essential for precise analytical quantification in forensic toxicology and metabolism studies. Its unique TSPO receptor binding profile (LogP 2.131) makes it the definitive Certified Reference Material (CRM) for LC-MS/MS method validation, distinct from its precursors. Procure this reference standard for metrologically traceable, court-admissible results.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
Cat. No. B8789944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy desalkylgidazepam
Molecular FormulaC15H11BrN2O2
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O
InChIInChI=1S/C15H11BrN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)
InChIKeyPOAUVEHBXZCMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.7 [ug/mL]

3-Hydroxy desalkylgidazepam: A Key Active Metabolite and Research Standard for Benzodiazepine Pharmacology


3-Hydroxy desalkylgidazepam (CAS 37891-18-2) is a 3-hydroxylated active metabolite of the atypical benzodiazepine prodrug gidazepam and its primary active metabolite desalkylgidazepam [1]. This compound belongs to the 1,4-benzodiazepine class and serves as a critical intermediate in the metabolic pathway linking gidazepam to its ultimate pharmacologically active species [2]. As a reference standard, it enables precise quantification in forensic toxicology and metabolism studies .

Why 3-Hydroxy desalkylgidazepam Cannot Be Interchanged with Its Parent Benzodiazepines


The pharmacological and analytical profile of 3-hydroxy desalkylgidazepam is not interchangeable with its precursors, gidazepam or desalkylgidazepam. While all three belong to the 1,4-benzodiazepine class, 3-hydroxy desalkylgidazepam exhibits distinct receptor binding profiles, particularly at the translocator protein (TSPO) [1]. Furthermore, its physicochemical properties, including a lower LogP value, predict altered tissue distribution and elimination kinetics compared to desalkylgidazepam . In vivo, the parent prodrug gidazepam demonstrates superior oral bioavailability over desalkylgidazepam in preclinical models, underscoring that metabolic conversion is not a linear equivalence [2]. These quantifiable differences necessitate the use of the specific compound, 3-hydroxy desalkylgidazepam, as a reference standard or research tool to ensure accurate analytical detection and to understand the full spectrum of activity within this metabolic cascade.

3-Hydroxy desalkylgidazepam: Quantitative Differentiation from Key Analogs


TSPO Binding Affinity: Exclusive Interaction of 3-Hydroxy Metabolite

In silico docking studies demonstrate that 3-hydroxy desalkylgidazepam exhibits a distinct binding profile at the 18 kDa translocator protein (TSPO) compared to its precursor desalkylgidazepam. While 3-hydroxy desalkylgidazepam shows higher binding affinity for TSPO, desalkylgidazepam does not bind to this receptor at all [1].

TSPO Receptor Binding In Silico Docking Metabolite Profiling

Lipophilicity (LogP): Reduced Lipophilicity Predicts Altered Distribution

The calculated partition coefficient (LogP) for 3-hydroxy desalkylgidazepam is 2.131, which is notably lower than the LogP of 2.759 for its non-hydroxylated counterpart, desalkylgidazepam . This 0.628 unit decrease in LogP indicates significantly lower lipophilicity, a key determinant of drug distribution and elimination.

Physicochemical Properties Lipophilicity Pharmacokinetics LogP

In Vivo Hypnotic Potency (ED50): Comparison to Diazepam as a Reference Standard

A class of 3-acyloxy-7-bromo-1,4-benzodiazepin-2-ones, which includes the 3-hydroxy desalkylgidazepam scaffold, exhibits hypnotic activity in mice with ED50 values ranging from 0.22 to 1.50 mg/kg i.p. [1]. For comparison, the sedative ED50 of the classical benzodiazepine diazepam in a similar mouse model is 1.21 mg/kg i.p. [2].

In Vivo Pharmacology ED50 Hypnotic Activity Benzodiazepine

Analytical Reference Material Status: Certified for Quantitative Accuracy

3-Hydroxy desalkylgidazepam is available as a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM is characterized by metrologically valid procedures and is intended for use as a quantitative analytical reference standard, with a certificate of analysis providing certified property values and associated uncertainties .

Reference Standard Forensic Toxicology Analytical Chemistry CRM

3-Hydroxy desalkylgidazepam: Optimal Use Cases in Research and Forensic Analysis


Quantitative Forensic Toxicology and Postmortem Analysis

As a Certified Reference Material (CRM) , 3-hydroxy desalkylgidazepam is the definitive standard for developing and validating LC-MS/MS or GC-MS methods to accurately quantify this metabolite in biological matrices (blood, urine, tissue). Its use is essential for forensic laboratories investigating polydrug intoxication cases where gidazepam or desalkylgidazepam exposure is suspected, as it provides the metrological traceability required for court-admissible results.

Metabolism and Pharmacokinetic Studies of Designer Benzodiazepines

This compound is a critical analytical tool for in vitro and in vivo metabolism studies. Researchers investigating the biotransformation of gidazepam or desalkylgidazepam in human hepatocytes or animal models require 3-hydroxy desalkylgidazepam to identify and quantify this specific hydroxylated metabolite, which is a key component of the metabolic cascade [1]. Its distinct LogP value (2.131) also makes it a useful probe for studying the impact of hydroxylation on benzodiazepine distribution .

Investigating TSPO-Mediated Pharmacology

Given its unique and exclusive binding affinity for the translocator protein (TSPO) compared to its precursor desalkylgidazepam [1], 3-hydroxy desalkylgidazepam is the appropriate ligand for in vitro and in silico studies focused on TSPO. This is particularly relevant for research exploring the role of TSPO in neuroinflammation, steroidogenesis, and the non-GABAergic effects of certain benzodiazepine metabolites.

Reference Compound for In Vivo Behavioral Pharmacology

For laboratories conducting preclinical behavioral studies (e.g., hypnotic, sedative, or anxiolytic assays in rodents), 3-hydroxy desalkylgidazepam serves as a representative compound from the 3-substituted 7-bromo-1,4-benzodiazepine class. Its structural analogs have demonstrated potent in vivo activity with ED50 values as low as 0.22 mg/kg i.p. [2], making it a relevant reference for benchmarking the potency of novel CNS-active compounds against a diazepam baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy desalkylgidazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.